

"Methyl 1-hydroxy-4-oxocyclohexaneacetate" CAS number and chemical identifiers

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Compound of Interest

Methyl 1-hydroxy-4oxocyclohexaneacetate

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Unveiling Methyl 1-hydroxy-4oxocyclohexaneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Methyl 1-hydroxy-4-oxocyclohexaneacetate," a compound identified through systematic nomenclature analysis as 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone. This document collates its chemical identifiers, plausible synthetic routes, and known biological context based on its natural source.

Chemical Identity and Properties

Initial searches for "**Methyl 1-hydroxy-4-oxocyclohexaneacetate**" did not yield a direct match with a registered CAS number. However, a structurally consistent and named compound, 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone, has been identified with the following identifiers. It is plausible that the initial name is a non-standard descriptor for this molecule.



Identifier	Value	Reference
CAS Number	81053-14-7	[1]
IUPAC Name	4-Hydroxy-4-(2-methoxy-2-oxoethyl)cyclohexan-1-one	
Molecular Formula	C9H14O4	-
Molecular Weight	186.20 g/mol	-
Synonyms	4-Hydroxy-4- (methoxycarbonylmethyl)cyclo hexanone	[1]

Plausible Synthesis Pathway: The Reformatsky Reaction

While a specific, documented synthesis for 4-Hydroxy-4-

(methoxycarbonylmethyl)cyclohexanone is not readily available in the reviewed literature, its structure strongly suggests a feasible synthesis via the Reformatsky reaction. This reaction is a well-established method for the formation of β -hydroxy esters from the reaction of an α -halo ester with a ketone in the presence of zinc metal.

A generalized experimental protocol for a Reformatsky reaction is as follows:

- Activation of Zinc: Zinc dust is activated, typically by washing with an acidic solution to remove the passivating layer of zinc oxide, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
- Reaction Setup: The activated zinc is placed in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent, such as THF or a mixture of benzene and ether, is added.
- Initiation: A small portion of the α -halo ester (in this case, methyl bromoacetate) is added to initiate the reaction, which is often indicated by a gentle exotherm.



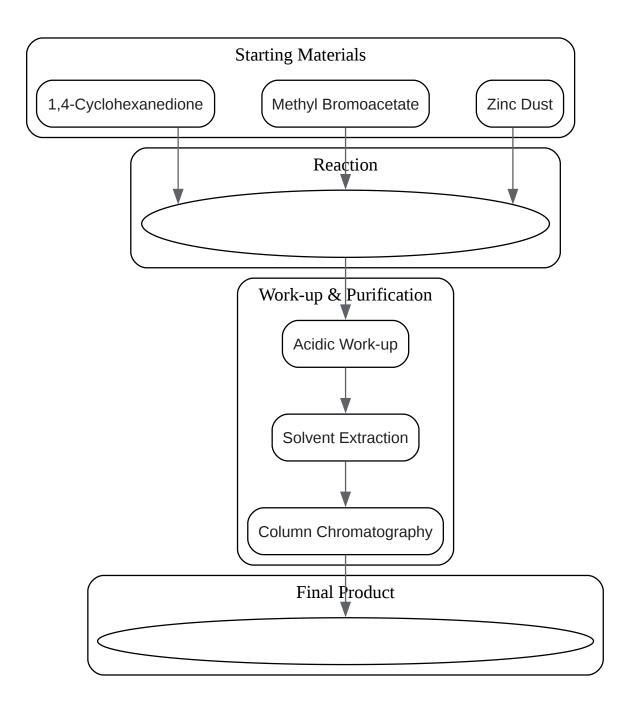




- Addition of Reactants: A solution of the ketone (1,4-cyclohexanedione) and the remaining methyl bromoacetate in the reaction solvent is added dropwise to the zinc suspension. The reaction mixture is typically stirred and may require heating to reflux to ensure completion.
- Work-up: After the reaction is complete, the mixture is cooled, and the excess zinc is removed by filtration. The reaction is then quenched by the addition of a dilute acid (e.g., sulfuric acid). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired β-hydroxy ester.

Below is a conceptual workflow for the proposed synthesis of 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone.





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Proposed synthesis workflow for 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone.

Biological Context and Potential Activities

4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone has been identified as a natural product isolated from the plant Senecio scandens.[1] This plant has a history of use in traditional







medicine, and various extracts have been studied for their pharmacological properties. While specific biological data for 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone is scarce, the activities of the plant extract and related compounds can provide insights into its potential therapeutic relevance.

Extracts from Senecio scandens have demonstrated a range of biological activities, including:

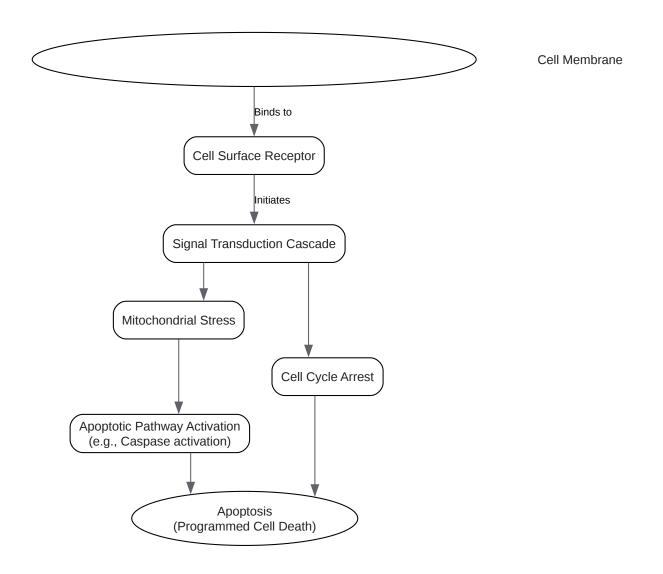
- Anti-inflammatory effects
- Antimicrobial properties
- Antioxidant activity
- Antiviral effects
- Antitumoral activity

It is important to note that these activities are attributed to the complex mixture of compounds present in the plant extract, which includes flavonoids, phenolic acids, and alkaloids. The specific contribution of 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone to these effects has not been elucidated.

The flavonoid-rich fractions of Senecio scandens have been shown to have immunomodulatory potential, suggesting a possible role in modulating immune responses.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a cytotoxic compound, a property suggested by the activities of other compounds isolated from Senecio.





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Hypothetical signaling pathway for a cytotoxic compound.

Conclusion and Future Directions

4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone represents a natural product with a chemical structure amenable to laboratory synthesis. While its specific biological functions remain largely unexplored, its origin from a medicinally active plant suggests potential for



further investigation. Future research should focus on the definitive synthesis and purification of this compound to enable detailed biological screening. Elucidating its specific molecular targets and signaling pathways will be crucial in determining its potential as a lead compound in drug discovery, particularly in the areas of oncology and immunology, given the known activities of its source organism.

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References

- 1. Ninety-Day Subchronic Oral Toxicity Study of Senecio scandens Extract in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
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